Tnik-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

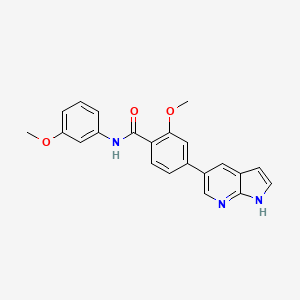

C22H19N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-methoxy-N-(3-methoxyphenyl)-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |

InChI |

InChI=1S/C22H19N3O3/c1-27-18-5-3-4-17(12-18)25-22(26)19-7-6-14(11-20(19)28-2)16-10-15-8-9-23-21(15)24-13-16/h3-13H,1-2H3,(H,23,24)(H,25,26) |

InChI Key |

OWFWIXZOWNBPBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)C3=CN=C4C(=C3)C=CN4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Tnik-IN-2 and its Mechanism of Action in Wnt Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and fate, playing a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components like Adenomatous Polyposis Coli (APC) are prevalent.[1] Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a key downstream effector and an essential activator of the canonical Wnt signaling pathway.[1][2][3] This central role makes TNIK a compelling therapeutic target for cancers driven by dysregulated Wnt signaling.[1][3]

This technical guide focuses on the mechanism of action of TNIK inhibitors, with a specific interest in Tnik-IN-2, in the context of Wnt signaling. While detailed public scientific data on this compound is limited, this document will provide a comprehensive overview of the well-characterized mechanisms of other potent TNIK inhibitors, such as NCB-0846 and KY-05009, which serve as instructive examples of how small molecules can modulate this critical oncogenic pathway. The principles and experimental approaches detailed herein are directly applicable to the study and characterization of this compound and other novel TNIK inhibitors.

The Role of TNIK in Wnt Signaling

In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin are key events. Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-MYC and Cyclin D1, which drive cell proliferation.[2][4]

TNIK is a crucial component of this nuclear complex.[2] It directly interacts with both β-catenin and TCF4 and its kinase activity is essential for the full transcriptional activation of Wnt target genes.[2][3] The primary mechanism of TNIK-mediated activation is the phosphorylation of TCF4 at serine 154.[4] This phosphorylation event is a critical step for promoting the transcriptional activity of the β-catenin/TCF4 complex.[4] Therefore, inhibiting the kinase activity of TNIK presents a direct strategy to suppress Wnt-driven gene expression and subsequent tumorigenesis.

Mechanism of Action of TNIK Inhibitors

TNIK inhibitors, such as this compound, are small molecules designed to bind to the ATP-binding site of the TNIK kinase domain, thereby preventing the phosphorylation of its substrates, most notably TCF4.[3] By inhibiting TNIK's kinase activity, these compounds effectively block the downstream signaling cascade of the Wnt pathway, even in cancer cells harboring upstream mutations like those in APC.[1]

The consequences of TNIK inhibition are manifold and include:

-

Suppression of Wnt Target Gene Expression: By preventing TCF4 phosphorylation, TNIK inhibitors lead to a significant reduction in the expression of Wnt target genes.[5]

-

Inhibition of Cancer Cell Growth and Proliferation: The downregulation of pro-proliferative genes results in the inhibition of cancer cell growth and colony formation.[6]

-

Induction of Apoptosis: In many cancer cell lines, the inhibition of the Wnt pathway by TNIK inhibitors leads to programmed cell death.[5][7]

-

Abrogation of Cancer Stemness: The Wnt pathway is critically involved in maintaining cancer stem cell populations. TNIK inhibitors have been shown to reduce markers of cancer stemness, suggesting they can target the root of tumor recurrence and metastasis.[8]

Quantitative Data for TNIK Inhibitors

| Inhibitor | IC50 (TNIK) | Ki | Cell Line | Cell Growth Inhibition | Reference |

| This compound | 1.33 µM | Not Reported | Not Reported | Not Reported | MyBioSource |

| NCB-0846 | 21 nM | Not Reported | HCT116 | Yes | [5][6][9][10] |

| KY-05009 | Not Reported | 100 nM | RPMI8226 | Yes (IC50 in µM range) | [7][11][12] |

Table 1: In Vitro Activity of TNIK Inhibitors

| Inhibitor | Animal Model | Tumor Type | Effect | Reference |

| NCB-0846 | Mouse Xenograft (HCT116) | Colorectal Cancer | Tumor growth suppression | [6] |

| NCB-0846 | ApcMin/+ Mice | Intestinal Tumorigenesis | Reduced tumor multiplicity and dimensions | [9] |

Table 2: In Vivo Efficacy of TNIK Inhibitors

Mandatory Visualizations

Wnt Signaling Pathway and TNIK Inhibition

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Experimental Workflow for TNIK Inhibitor Characterization

Caption: A typical experimental workflow for the characterization of a novel TNIK inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TNIK inhibitors. These protocols are based on established methods from the scientific literature and can be adapted for the evaluation of this compound.

TNIK Kinase Assay (ADP-Glo™ Format)

This assay quantitatively measures the kinase activity of TNIK by detecting the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[13]

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound or other test inhibitors

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (e.g., 5% DMSO).[13]

-

Add 2 µL of recombinant TNIK enzyme (e.g., 30 ng) to each well.[13]

-

Prepare a substrate/ATP mix in Kinase Assay Buffer (e.g., final concentration of 25 µM ATP and 0.1 µg/µL MBP).[13]

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.[13]

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTS Assay)

This assay assesses the effect of TNIK inhibitors on the proliferation and viability of cancer cells.

Materials:

-

Human colorectal cancer cell line (e.g., HCT116, SW620)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound or other test inhibitors

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 1.0 x 10⁴ cells/well) and allow them to attach overnight.[12]

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Wnt Pathway Components

This technique is used to detect changes in the protein levels and phosphorylation status of key Wnt signaling components following treatment with a TNIK inhibitor.

Materials:

-

Human colorectal cancer cell line (e.g., HCT116)

-

This compound or other test inhibitors

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TNIK, anti-phospho-TCF4, anti-β-catenin, anti-c-MYC, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if TNIK physically interacts with β-catenin and TCF4 and whether this interaction is disrupted by a TNIK inhibitor.

Materials:

-

HEK293T or Ls174T cells

-

Wnt3a conditioned medium (for HEK293T cells)

-

This compound or other test inhibitors

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for immunoprecipitation (e.g., anti-TNIK)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (e.g., anti-TNIK, anti-β-catenin, anti-TCF4)

Procedure:

-

Culture and treat the cells with the TNIK inhibitor. For HEK293T cells, stimulate with Wnt3a conditioned medium for 8 hours to induce the formation of the TNIK/β-catenin/TCF4 complex.[2]

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-TNIK antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against TNIK, β-catenin, and TCF4 to detect the interaction.

Conclusion

TNIK is a well-validated and promising therapeutic target for cancers with aberrant Wnt signaling. While specific data on this compound is not widely available, the established mechanisms of other TNIK inhibitors provide a strong framework for its characterization. By employing the biochemical, in-cell, and in vivo experimental approaches detailed in this guide, researchers and drug developers can effectively evaluate the potency, selectivity, and mechanism of action of this compound and other novel TNIK inhibitors. The continued development of potent and specific TNIK inhibitors holds great promise for the treatment of colorectal and other Wnt-driven cancers.

References

- 1. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. oncotarget.com [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. NCB-0846 | TNIK inhibitor | Probechem Biochemicals [probechem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.jp [promega.jp]

Tnik-IN-2 and its Effect on TCF4 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of the TRAF2- and NCK-interacting kinase (TNIK) in the phosphorylation of T-cell factor 4 (TCF4), a critical step in the activation of the canonical Wnt signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK a compelling therapeutic target. This document details the mechanism of TNIK-mediated TCF4 phosphorylation, summarizes the inhibitory effects of small molecule inhibitors on this process, and provides detailed experimental protocols for assessing these effects. While specific data for a compound designated "Tnik-IN-2" is not publicly available, this guide leverages data from well-characterized TNIK inhibitors, such as NCB-0846 and KY-05009, to provide a thorough understanding of the inhibition of TCF4 phosphorylation.

Introduction: The TNIK-TCF4 Axis in Wnt Signaling

The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in the initiation and progression of various cancers. A crucial event in this pathway is the interaction of β-catenin with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes that promote cell proliferation.

TNIK has been identified as a critical positive regulator of the Wnt pathway.[1][2][3] It directly interacts with both β-catenin and TCF4, forming a ternary complex on the promoters of Wnt target genes.[1][2][4] Within this complex, TNIK's kinase activity is essential for the phosphorylation of TCF4 at the conserved serine 154 residue.[4] This phosphorylation event is a key step for the full transcriptional activation of the TCF4/β-catenin complex.[5][6] Consequently, inhibiting the kinase activity of TNIK presents a promising strategy to attenuate aberrant Wnt signaling in cancer.[7][8][9]

Quantitative Data on TNIK Inhibitors and TCF4 Phosphorylation

While specific quantitative data for "this compound" is not available in the public domain, this section summarizes the inhibitory activities of other potent TNIK inhibitors against TNIK kinase activity and TCF4 phosphorylation.

| Compound | Assay Type | Target | IC50 / Inhibition | Reference |

| NCB-0846 | In vitro kinase assay | TNIK enzyme activity | ~30 nM | [9] |

| NCB-0846 | Immunoblotting | TCF4 phosphorylation | Complete inhibition at 3 µM | [9] |

| KY-05009 | In vitro kinase assay | TNIK kinase activity (Ki) | 100 nM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of inhibitors on TNIK-mediated TCF4 phosphorylation.

In Vitro TNIK Kinase Assay for TCF4 Phosphorylation

This assay directly measures the ability of a compound to inhibit the phosphorylation of TCF4 by TNIK in a cell-free system.

Materials:

-

Recombinant human TNIK protein

-

Recombinant human GST-TCF4 fusion protein[1]

-

Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mM sodium orthovanadate, 2 mM DTT)[1]

-

ATP (20 µM)[1]

-

[γ-³²P]ATP (5 µCi)[1]

-

Test inhibitor (e.g., this compound) at various concentrations

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing recombinant TNIK, GST-TCF4, and the test inhibitor at the desired concentration in kinase buffer.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.[1]

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of ³²P into GST-TCF4 using a phosphorimager to quantify the level of phosphorylation.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular Assay for TCF4 Phosphorylation

This assay assesses the ability of a compound to inhibit TCF4 phosphorylation within a cellular context.

Materials:

-

Human colorectal cancer cell line (e.g., HCT116 or DLD-1)[9]

-

Cell culture medium and supplements

-

Test inhibitor (e.g., this compound) at various concentrations

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Antibodies: anti-phospho-TCF4 (Ser154), anti-total-TCF4, anti-TNIK, and a loading control (e.g., anti-β-actin)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).[9]

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-TCF4 (Ser154).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total TCF4, TNIK, and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated TCF4 to total TCF4.

Visualizations

TNIK-TCF4 Signaling Pathway in Wnt Activation

Caption: TNIK-mediated phosphorylation of TCF4 in the Wnt signaling pathway.

Experimental Workflow for Assessing TCF4 Phosphorylation Inhibition

Caption: Workflow for in vitro and cellular assessment of TCF4 phosphorylation.

Mechanism of this compound Action

References

- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tnik-IN-2 in Colorectal Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, with cancer stem cells (CSCs) implicated as key drivers of tumor initiation, progression, metastasis, and therapeutic resistance. The Wnt/β-catenin signaling pathway is fundamentally important for maintaining the self-renewal and undifferentiated state of intestinal stem cells, and its aberrant activation is a critical event in the majority of colorectal cancers. Traf2- and Nck-interacting kinase (TNIK) has emerged as a crucial downstream effector in the Wnt signaling cascade, functioning as an essential regulatory component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex.[1][2] Inhibition of TNIK presents a promising therapeutic strategy to abrogate CSC function and overcome drug resistance in CRC. This technical guide provides an in-depth overview of the role of TNIK in colorectal cancer stem cells, with a focus on the effects of the small molecule inhibitor NCB-0846, a compound analogous to Tnik-IN-2 in its mechanism of action.

Quantitative Data Summary

The inhibitory effects of the TNIK inhibitor NCB-0846 have been quantified across various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound in suppressing cancer cell growth and viability.

| Cell Line | Compound | IC50 (nM) | Notes |

| HCT116 | NCB-0846 | 21 | Human colorectal carcinoma cell line with a CTNNB1 mutation.[3][4] |

| HCT116 | NCB-0970 | 272 | Diastereomer of NCB-0846 with 13-fold lower TNIK-inhibitory activity.[3] |

| MC38 | NCB-0846 | 380 | Mouse colon adenocarcinoma cell line.[5] |

| CT26 | NCB-0846 | 600 | Mouse colon carcinoma cell line.[5] |

Table 1: In Vitro Inhibitory Activity of NCB-0846 against Colorectal Cancer Cell Lines.

The impact of TNIK inhibition on colorectal cancer stem cell populations has been assessed by monitoring the expression of key CSC markers. Treatment with NCB-0846 has been shown to significantly reduce the proportion of cells expressing these markers.

| Cell Line | Treatment | Marker | Effect |

| HCT116 | NCB-0846 | CD44 | Downregulation of expression.[3] |

| HCT116 | NCB-0846 | CD133 | Downregulation of expression.[3] |

| HCT116 | NCB-0846 | ALDH1 | Downregulation of expression.[3] |

Table 2: Effect of NCB-0846 on Colorectal Cancer Stem Cell Marker Expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to investigate the role of TNIK in colorectal cancer stem cells.

Sphere Formation Assay

This assay is widely used to assess the self-renewal capacity of cancer stem cells, which are able to form three-dimensional spheroids in non-adherent, serum-free culture conditions.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116)

-

DMEM/F12 serum-free media

-

B-27 supplement

-

Epidermal Growth Factor (EGF)

-

Basic Fibroblast Growth Factor (bFGF)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Ultra-low attachment plates (e.g., Corning Costar)

-

TNIK inhibitor (e.g., NCB-0846) or vehicle control (DMSO)

Procedure:

-

Culture colorectal cancer cells to 70-80% confluency.

-

Harvest cells using Trypsin-EDTA and neutralize with complete media.

-

Centrifuge the cell suspension and resuspend the pellet in serum-free sphere formation media (DMEM/F12 supplemented with B-27, EGF, and bFGF).

-

Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.

-

Count viable cells using a hemocytometer or automated cell counter.

-

Seed cells at a low density (e.g., 500 cells/well) in ultra-low attachment 24-well plates.

-

Add the TNIK inhibitor or vehicle control at the desired concentrations to the respective wells.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

Monitor sphere formation over 7-14 days.

-

Quantify the number and size of spheres formed in each condition.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as TNIK and downstream targets of the Wnt signaling pathway.

Materials:

-

Colorectal cancer cells treated with a TNIK inhibitor or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-c-Myc, anti-Axin2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse treated cells with RIPA buffer and quantify protein concentration.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of TNIK inhibitors on tumor growth and cancer stem cell populations.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

-

Colorectal cancer cells (e.g., HCT116)

-

Matrigel (optional)

-

TNIK inhibitor (e.g., NCB-0846) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of colorectal cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the TNIK inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting, or dissociation for flow cytometry to analyze CSC markers).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the research. The following diagrams were generated using the DOT language.

Caption: Wnt/β-catenin signaling pathway and the role of TNIK.

Caption: Experimental workflow for the sphere formation assay.

Conclusion

TNIK is a critical kinase that functions downstream in the Wnt/β-catenin signaling pathway, playing an indispensable role in the maintenance and function of colorectal cancer stem cells. The development and investigation of small molecule inhibitors, such as NCB-0846, have demonstrated that targeting TNIK effectively suppresses the growth of colorectal cancer cells, reduces the cancer stem cell population, and inhibits tumor growth in preclinical models. This technical guide provides a foundational understanding of the role of TNIK in colorectal cancer stem cells and offers detailed protocols for key experiments in this area of research. Further investigation into TNIK inhibitors holds significant promise for the development of novel and effective therapies for colorectal cancer.

References

- 1. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 5. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Tnik-IN-2: A Novel Kinase Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Introduction to TNIK as a Therapeutic Target

Mechanism of Action

Tnik-IN-2 exerts its anti-fibrotic effects by inhibiting the kinase activity of TNIK. This inhibition modulates several key signaling pathways implicated in the pathogenesis of IPF:

-

Wnt/β-catenin Pathway: TNIK is a key component of the TCF4/β-catenin transcriptional complex. By inhibiting TNIK, this compound is expected to block aberrant Wnt signaling, which is known to be activated in IPF and contributes to epithelial cell injury and fibroblast activation.[3][7][10]

-

TGF-β Signaling: Transforming growth factor-β (TGF-β) is a potent pro-fibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts.[11][12] this compound has been shown to suppress key pro-fibrotic signaling pathways including TGF-β.[13]

-

Hippo/YAP-TAZ Pathway: The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation contributes to fibrosis.[2][4][14][15] Inhibition of TNIK has been shown to activate Hippo signaling, leading to the downregulation of its downstream effectors YAP-TAZ, which are hyperactive in fibrotic tissues.[16]

The multifaceted mechanism of action of this compound, targeting multiple pro-fibrotic pathways, suggests its potential for robust efficacy in treating IPF.

Data Presentation

In Vitro Efficacy

The following table summarizes the in vitro activity of this compound (INS018_055) in various cell-based assays.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Kinase Inhibition | - | TNIK IC50 | 7.8 nM | [17] |

| Fibrosis Marker Inhibition | LX-2 (human hepatic stellate cells) | COL1 IC50 | 63 nM | [17] |

| Fibrosis Marker Inhibition | LX-2 (human hepatic stellate cells) | α-SMA IC50 | 123 nM | [17] |

| Fibrosis Marker Inhibition | MRC-5 (human lung fibroblasts) | TGF-β-mediated α-SMA IC50 | 27 nM | [17] |

| Fibrosis Marker Inhibition | IPF patient-derived fibroblasts | TGF-β-mediated α-SMA IC50 | 50 nM | [17] |

| Cytotoxicity | LX-2 (human hepatic stellate cells) | CC50 | 748.08 µM | [17] |

In Vivo Preclinical Efficacy

This compound has demonstrated significant anti-fibrotic and anti-inflammatory effects in animal models of pulmonary fibrosis.

| Animal Model | Species | Treatment | Key Findings | Reference |

| Bleomycin-induced lung fibrosis | Mouse | INS018_055 (oral) | Reduced fibrotic areas by over 50% and significantly improved lung function. | [17] |

| Bleomycin-induced lung fibrosis | Rat | INS018_055 (inhalation) | Improved lung function (FVC, airway resistance, pulmonary compliance). | [18] |

| CCl4-induced liver fibrosis | Mouse | INS018_055 (3 and 10 mg/kg b.i.d.) | Significantly reduced steatosis and fibrosis scores. | [17] |

Clinical Trial Data

This compound has undergone Phase I and is currently in Phase II clinical trials for the treatment of IPF.

| Trial Phase | Population | Key Endpoints | Results | Reference |

| Phase I (NCT05154240, CTR20221542) | Healthy Volunteers (n=78) | Safety, tolerability, pharmacokinetics | Favorable safety and tolerability profile, good oral bioavailability, and dose-proportional pharmacokinetics. | [3][10][19] |

| Phase IIa (NCT05938920) | IPF Patients | Safety, tolerability, change in Forced Vital Capacity (FVC) | Met primary endpoint of safety and tolerability. Showed a dose-dependent improvement in FVC. The 60 mg QD group had a mean FVC increase of +98.4 ml compared to -20.3 ml for placebo. | [2][8][20] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.

-

Cell Culture: Primary human lung fibroblasts from IPF donors or healthy donors are seeded at a density of 3,000 cells/well in 96-well plates.[21]

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

-

Induction of FMT: Fibroblast-to-myofibroblast transition is induced by stimulating the cells with TGF-β1 (e.g., 1.25 ng/mL).[21]

-

Incubation: The cells are incubated for 72 hours post-TGF-β1 stimulation.[21]

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for α-smooth muscle actin (α-SMA), a marker of myofibroblasts, and with DAPI for nuclear counterstaining.[21]

-

High-Content Imaging and Analysis: Images are acquired using a high-content analysis system, and the expression and organization of α-SMA stress fibers are quantified. The number of nuclei is also counted to assess cytotoxicity.[21]

Western Blot Analysis for Fibrosis Markers

This protocol details the detection of key fibrosis-related proteins in cell lysates or tissue homogenates.

-

Sample Preparation:

-

Cells: Lyse cultured fibroblasts in RIPA buffer containing protease and phosphatase inhibitors.

-

Tissue: Homogenize lung tissue samples in lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, Collagen Type I) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.

-

Animal Model: Use C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.[22]

-

Bleomycin Administration:

-

Anesthetize the mice.

-

Administer a single intratracheal instillation of bleomycin (e.g., 1-3 U/kg) in sterile saline.[11] A control group should receive saline only.

-

-

Compound Administration: Begin treatment with this compound (e.g., via oral gavage or inhalation) at a specified time point after bleomycin administration, often after the initial inflammatory phase (e.g., day 7).

-

Monitoring: Monitor the animals for body weight changes and signs of distress.

-

Endpoint Analysis (e.g., at day 14 or 21):

-

Lung Function: Assess lung function parameters such as Forced Vital Capacity (FVC) using a specialized ventilator system (e.g., flexiVent).[11]

-

Histology: Euthanize the animals, perfuse the lungs, and fix them in formalin. Embed the lung tissue in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition.

-

Fibrosis Scoring: Quantify the extent of fibrosis using a semi-quantitative scoring system such as the Ashcroft score.

-

Hydroxyproline Assay: Measure the collagen content in lung tissue homogenates using a hydroxyproline assay, as hydroxyproline is a major component of collagen.[1][2][3][4]

-

Hydroxyproline Assay

This assay quantifies the total collagen content in a tissue sample.

-

Tissue Hydrolysis:

-

Homogenize a known weight of lung tissue in distilled water.

-

Add concentrated hydrochloric acid (HCl) to the homogenate in a pressure-tight vial.

-

Hydrolyze the sample at 120°C for 3 hours.[3]

-

-

Sample Preparation:

-

Evaporate the hydrolyzed samples to dryness under a vacuum to remove the acid.

-

Reconstitute the dried samples in assay buffer.

-

-

Colorimetric Reaction:

-

Add Chloramine T reagent to each sample and standard to oxidize the hydroxyproline.

-

Add DMAB reagent, which reacts with the oxidized hydroxyproline to produce a colored product.[3]

-

-

Measurement: Measure the absorbance of the samples and standards at 560 nm using a microplate reader.

-

Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to a standard curve of known hydroxyproline concentrations.

Visualizations

AI-Driven Drug Discovery Workflow

This compound Signaling Pathway in IPF

Caption: Proposed signaling pathway of this compound in IPF.

Experimental Workflow for Preclinical Evaluation

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion

References

- 1. Hydroxyproline assay. [bio-protocol.org]

- 2. 2.8. Hydroxyproline Assay [bio-protocol.org]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insilico Case Study | Life Sciences | AWS [aws.amazon.com]

- 6. Chemistry42: An AI-Driven Platform for Molecular Design and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gubra.dk [gubra.dk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IL-13 Induces YY1 through the AKT Pathway in Lung Fibroblasts | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. criver.com [criver.com]

- 19. news-medical.net [news-medical.net]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tnik-IN-2 in Neuronal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator of neuronal development and function. It is highly expressed in the brain and is enriched in the postsynaptic density (PSD) of excitatory synapses.[1][2] TNIK's involvement in various intracellular signaling pathways, including the Wnt/β-catenin pathway and cytoskeleton organization, positions it as a key player in processes such as synaptic plasticity, neurogenesis, and cognitive functions.[3][4][5][6] Dysregulation of TNIK has been implicated in several neurological and neurodevelopmental disorders, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth exploration of the function of TNIK in neuronal development, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Data Presentation

The following tables summarize key quantitative findings from studies investigating the function of TNIK in neuronal development, primarily from studies involving TNIK knockout (TNiK-/-) mice.

Table 1: Biochemical and Synaptic Function Alterations in TNiK-/- Mice

| Parameter | Finding in TNiK-/- Mice | Reference |

| GSK3β levels | 143% increase | [3][7] |

| AMPAR GluA1 levels | 35% decrease in PSD extracts | |

| Paired-Pulse Facilitation (PPF) | Significant increase (196 ± 3% vs. 188 ± 3% in wild-type) | [3][7] |

| AMPAR-mediated mEPSC frequency | Significant decrease (4.1 ± 0.5 Hz vs. 5.3 ± 3 Hz in wild-type) | [3][7] |

Table 2: Cognitive and Behavioral Deficits in TNiK-/- Mice

| Cognitive/Behavioral Test | Observation in TNiK-/- Mice | Reference |

| Pattern Separation (Spatial Discrimination) | Impaired performance in touchscreen apparatus | [3][4][8] |

| Object-Location Paired Associate Learning | Impaired performance | [3][4][8] |

| Locomotor Activity | Hyperlocomotor behavior | [3][6] |

| Response to GSK3β inhibitor (SB216763) | Reversal of hyperlocomotor phenotype | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of TNIK in neuronal development.

TNIK Kinase Assay

This protocol is designed to measure the kinase activity of TNIK and to screen for potential inhibitors.

Materials:

-

Recombinant TNIK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 μM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Test compounds (e.g., Tnik-IN-2)

-

384-well plates

Procedure:

-

Reagent Preparation:

-

Dilute the TNIK enzyme, MBP substrate, and ATP to their desired working concentrations in Kinase Assay Buffer.

-

Prepare serial dilutions of the test compound (this compound) in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Add 1 µl of the test compound or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.

-

Add 2 µl of the diluted TNIK enzyme to each well.

-

Add 2 µl of the substrate/ATP mix to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the TNIK kinase activity.

-

Immunoprecipitation of TNIK and Interacting Proteins from Neuronal Lysates

This protocol describes the immunoprecipitation of TNIK to identify and study its interacting partners in neurons.

Materials:

-

Cultured neurons or brain tissue

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 320 mM sucrose, with protease and phosphatase inhibitors)

-

Anti-TNIK antibody

-

Control IgG antibody

-

Protein A/G agarose beads

-

Wash Buffer (e.g., Cell Lysis Buffer)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis:

-

Homogenize brain tissue or lyse cultured neurons in ice-cold Cell Lysis Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the anti-TNIK antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer.

-

After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the protein complexes.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against known or suspected interacting partners (e.g., GSK3β, GluN1).

-

Sholl Analysis of Neuronal Morphology

Sholl analysis is used to quantify the dendritic arborization of neurons.

Materials:

-

Cultured neurons fixed and stained for a neuronal marker (e.g., MAP2)

-

Microscope with a camera

-

Image analysis software with a Sholl analysis plugin (e.g., Fiji/ImageJ)

Procedure:

-

Image Acquisition:

-

Acquire high-resolution images of individual neurons.

-

-

Sholl Analysis:

-

Open the image in the analysis software.

-

Define the center of the neuron's soma.

-

The software will generate a series of concentric circles of increasing radii around the soma.

-

The number of intersections of dendrites with each circle is automatically counted.

-

-

Data Analysis:

-

Plot the number of intersections as a function of the distance from the soma. This plot provides a quantitative measure of dendritic complexity.

-

Touchscreen-Based Cognitive Testing in Mice

This protocol outlines the use of an automated touchscreen apparatus to assess cognitive functions like pattern separation and associative learning.

Apparatus:

-

Operant chamber equipped with a touchscreen, a reward magazine, and a tone generator.

Procedure (General):

-

Habituation and Pre-training:

-

Habituate the mice to the testing chamber.

-

Train the mice to associate a touch on the screen with a food reward.

-

-

Task-Specific Training and Testing:

-

Pattern Separation: Present two visually similar stimuli on the screen. A touch to the correct stimulus is rewarded. The difficulty is increased by making the stimuli more similar.

-

Object-Location Paired Associate Learning: A specific object (stimulus) is consistently presented in a specific location on the screen. The mouse must learn the correct association between the object and its location to receive a reward.

-

-

Data Collection:

-

The system automatically records the accuracy of choices, reaction times, and number of trials completed.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Mutations in the postsynaptic density signaling hub TNIK disrupt PSD signaling in human models of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function | Journal of Neuroscience [jneurosci.org]

- 4. TNiK is required for postsynaptic and nuclear signaling pathways and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TNiK and cognitive function - Genes2Cognition Neuroscience Research Programme [genes2cognition.org]

- 6. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcnlab.ca [tcnlab.ca]

- 8. TNIK is required for postsynaptic and nuclear signalling pathways and cognitive function - Genes2Cognition Neuroscience Research Programme [genes2cognition.org]

Tnik-IN-2: A Deep Dive into its Effects on Cytoskeletal Rearrangement and Cell Motility

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator of cytoskeletal dynamics and cell motility, playing a pivotal role in various cellular processes and pathological conditions, including cancer metastasis. This technical guide provides an in-depth analysis of the effects of Tnik-IN-2, a small molecule inhibitor of TNIK, on cytoskeletal rearrangement and cell motility. We will explore the underlying molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating TNIK-targeted therapies.

Introduction

The cellular cytoskeleton is a dynamic and intricate network of protein filaments that provides structural support, facilitates intracellular transport, and enables cell motility. The constant remodeling of the cytoskeleton is fundamental for processes such as cell division, migration, and invasion. Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, is a key orchestrator of these processes.[1][2] TNIK's involvement in critical signaling pathways, such as the Wnt and c-Jun N-terminal kinase (JNK) pathways, underscores its importance in both normal physiology and disease.[1][2]

Dysregulation of TNIK activity has been implicated in the progression of various cancers by promoting cell proliferation and migration.[3] Consequently, TNIK has become an attractive therapeutic target for the development of novel anti-cancer agents. This compound is a small molecule inhibitor of TNIK with a reported IC50 of 1.33 µM. This guide focuses on the effects of this compound on the cytoskeleton and cell motility, providing a foundational understanding for its potential therapeutic applications.

Molecular Mechanism of TNIK in Cytoskeletal Regulation

TNIK exerts its influence on the cytoskeleton primarily through the Rho/ROCK/LIMK1 signaling pathway .[1][4][5] This pathway is a central regulator of actin filament dynamics and cell contractility.

-

RhoA Activation: TNIK can influence the activity of the small GTPase RhoA. While the precise mechanism of TNIK-mediated RhoA activation is still under investigation, it is a critical upstream event in this signaling cascade.

-

ROCK Activation: Activated RhoA, in its GTP-bound state, binds to and activates Rho-associated coiled-coil containing protein kinase (ROCK).

-

LIMK1 Phosphorylation: ROCK, in turn, phosphorylates and activates LIM kinase 1 (LIMK1).[6][7]

-

Cofilin Inactivation: Activated LIMK1 phosphorylates and inactivates cofilin, an actin-depolymerizing factor.

-

Actin Polymerization and Stress Fiber Formation: The inactivation of cofilin leads to an accumulation of filamentous actin (F-actin) and the formation of stress fibers, which are essential for cell contraction and motility.

Beyond the Rho/ROCK/LIMK1 pathway, TNIK has also been shown to interact with and phosphorylate other cytoskeletal regulatory proteins, such as Gelsolin , further highlighting its multifaceted role in controlling cytoskeletal architecture.[1] TNIK also interacts with Rap2 , a small GTPase, to regulate the actin cytoskeleton.[8]

Effects of TNIK Inhibition on Cytoskeletal Rearrangement and Cell Motility

Inhibition of TNIK, either through small molecules like this compound or via genetic knockdown, leads to significant alterations in cell morphology and migratory behavior.

Cytoskeletal Rearrangement

-

Disruption of F-actin Structure: Inhibition of TNIK leads to a disorganized F-actin network and a reduction in stress fiber formation.[1]

-

Increased Cell Spreading: Paradoxically, while inhibiting motility, TNIK knockdown has been shown to significantly increase cell spreading.[4][5] This is likely due to the disruption of the contractile stress fibers that are necessary for cell retraction and movement.

Cell Motility

-

Inhibition of Cell Migration: TNIK inhibition significantly impairs the migratory capacity of various cell types.[3][4] This has been observed in both two-dimensional (wound healing) and three-dimensional (transwell) migration assays.

-

Inhibition of Cell Invasion: By disrupting the cellular machinery required for migration, TNIK inhibitors also effectively block cell invasion through extracellular matrix barriers.

Quantitative Data on TNIK Inhibition

While specific quantitative data for this compound's effects on cytoskeletal and motility parameters are limited in the public domain, data from TNIK knockdown and other TNIK inhibitors like NCB-0846 provide valuable insights.

| Parameter | Inhibitor/Method | Cell Line | Effect | Reference |

| IC50 | This compound | - | 1.33 µM | |

| Cell Spreading | TNIK Knockdown | LUAD (A549, PC-9) | Significant increase (p < 0.0001) | [4][5] |

| Cell Movement | TNIK Knockdown | LUAD (A549, PC-9) | Inhibition (p < 0.01) | [4] |

| Focal Adhesion Number | TNIK Knockdown | LUAD | Significant increase (p < 0.01) | [4] |

| Focal Adhesion Area | TNIK Knockdown | LUAD | Significant increase (p < 0.01) | [4] |

| p-FAK397 Expression | TNIK Knockdown | LUAD | Decreased expression | [4] |

| Vinculin Expression | TNIK Knockdown | LUAD | Increased expression | [4] |

| RHOA/B, ROCK2, LIMK1 mRNA Expression | TNIK Knockdown | A549, PC-9 | Decreased expression | [5] |

| RHOA/B, ROCK2, LIMK1 Protein Expression | TNIK Knockdown | A549, PC-9 | Reduced expression | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on cytoskeletal rearrangement and cell motility.

Wound Healing (Scratch) Assay

This assay is used to evaluate collective cell migration.

-

Cell Seeding: Seed cells in a 6-well plate and culture until they form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing this compound at various concentrations or a vehicle control (e.g., DMSO).

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure is calculated as the change in width over time.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic migration of individual cells.

-

Chamber Preparation: Place transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the transwell insert.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Image Acquisition and Quantification: Acquire images of the stained cells and count the number of migrated cells per field of view.

Immunofluorescence Staining of F-actin

This method is used to visualize the organization of the actin cytoskeleton.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 30 minutes.

-

F-actin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) in blocking buffer for 30-60 minutes at room temperature in the dark.

-

Nuclear Staining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the F-actin organization using a fluorescence or confocal microscope.

Western Blotting for Rho/ROCK/LIMK1 Pathway Proteins

This technique is used to quantify changes in the expression and phosphorylation status of key signaling proteins.

-

Cell Lysis: Treat cells with this compound or vehicle control, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of RhoA, ROCK1, ROCK2, LIMK1, and cofilin overnight at 4°C. Also, probe for a loading control such as GAPDH or β-actin.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative changes in protein expression and phosphorylation.

Visualizations

Signaling Pathway

Caption: TNIK Signaling Pathway in Cytoskeletal Regulation.

Experimental Workflow: Wound Healing Assay

Caption: Workflow for the Wound Healing (Scratch) Assay.

Experimental Workflow: Transwell Migration Assay

Caption: Workflow for the Transwell Migration Assay.

Conclusion

This compound, as an inhibitor of TNIK, holds significant promise as a modulator of cytoskeletal dynamics and cell motility. By targeting the Rho/ROCK/LIMK1 pathway and other cytoskeletal regulatory proteins, inhibition of TNIK disrupts the finely tuned processes of actin polymerization and stress fiber formation, leading to a marked reduction in cell migration and invasion. While specific quantitative data for this compound is still emerging, the wealth of information from TNIK knockdown and other inhibitors strongly supports its potential as a therapeutic agent, particularly in the context of cancer metastasis. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for researchers to further investigate the effects of this compound and advance its development towards clinical applications. Further studies are warranted to fully elucidate the quantitative impact of this compound on various cell types and to explore its therapeutic efficacy in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. TNIK Regulates Cytoskeletal Organization to Promote Focal Adhesion Turnover and Mitosis in Lung Adenocarcinoma [imrpress.com]

- 5. article.imrpress.com [article.imrpress.com]

- 6. Rho-associated kinase ROCK activates LIM-kinase 1 by phosphorylation at threonine 508 within the activation loop [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The Selectivity Profile of TNIK Inhibitor NCB-0846: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of NCB-0846, a potent inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK). Due to the lack of publicly available information for a compound named "Tnik-IN-2," this report focuses on the well-characterized inhibitor NCB-0846 as a representative example for understanding the selectivity of small molecules targeting TNIK.

Introduction to TNIK and NCB-0846

TRAF2 and NCK-Interacting Kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key regulator in the canonical Wnt signaling pathway.[1][2] By phosphorylating T-cell factor 4 (TCF4), TNIK enhances the transcriptional activity of the β-catenin/TCF4 complex, which is critical for cell proliferation and is often dysregulated in various cancers, particularly colorectal cancer.[1]

NCB-0846 is a first-in-class, orally available small-molecule inhibitor of TNIK.[3] It has been shown to exhibit anti-tumor and anti-cancer stem cell (CSC) activities by suppressing the Wnt signaling pathway.[1][3] Understanding the selectivity of such inhibitors is paramount in drug development to anticipate potential off-target effects and to delineate the specific biological consequences of inhibiting the primary target.

Quantitative Selectivity Profile of NCB-0846

NCB-0846 was developed as a potent inhibitor of TNIK with an in vitro half-maximal inhibitory concentration (IC50) of 21 nM.[1] Its selectivity has been assessed against a panel of other kinases, revealing a profile of a selective inhibitor with some off-target activities at higher concentrations.

On-Target Activity

| Kinase | IC50 (nM) |

| TNIK | 21[1] |

Off-Target Activity

The selectivity of NCB-0846 was profiled against a panel of 46 human protein kinases. The primary off-target kinases identified are listed below, showing significant inhibition at a concentration of 100 nM.[1][4][5][6]

| Kinase | % Inhibition @ 100 nM |

| FLT3 (Fms-like tyrosine kinase 3) | >80[1][4][5] |

| JAK3 (Janus kinase 3) | >80[1][4][5] |

| PDGFRα (Platelet-derived growth factor receptor alpha) | >80[1][4][5] |

| TRKA (Tropomyosin receptor kinase A) | >80[1][4][5] |

| CDK2/CycA2 (Cyclin-dependent kinase 2/Cyclin A2) | >80[1][4][5] |

| HGK (HPK/GCK-like kinase; also known as MAP4K4) | >80[1][4][5] |

Note: Specific IC50 values for the off-target kinases are not publicly available in the reviewed literature. The data is presented as the percentage of inhibition at a fixed concentration.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the selectivity profile of a kinase inhibitor like NCB-0846.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the potency of an inhibitor against a specific kinase.

Objective: To measure the IC50 value of an inhibitor against TNIK.

Materials:

-

Recombinant active TNIK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

γ-³³P-ATP

-

Kinase inhibitor stock solution (e.g., NCB-0846 in DMSO)

-

P81 phosphocellulose paper

-

1% Phosphoric acid solution

-

Scintillation counter

Procedure:

-

Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, the substrate (MBP), and the recombinant TNIK enzyme at their final desired concentrations.

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the kinase inhibitor (NCB-0846) in the Kinase Assay Buffer to create a range of concentrations to be tested. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

-

Initiate Kinase Reaction:

-

Add the diluted inhibitor or vehicle to the wells of a 96-well plate.

-

Add the kinase reaction mixture to each well.

-

Initiate the reaction by adding a mixture of ATP and γ-³³P-ATP to each well.

-

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture from each well onto a P81 phosphocellulose paper strip.

-

Washing: Wash the P81 paper strips multiple times with 1% phosphoric acid to remove unincorporated γ-³³P-ATP.

-

Quantification: Air-dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Kinase Selectivity Profiling

Objective: To determine the selectivity of an inhibitor against a broad panel of kinases.

Methodology:

Kinase selectivity profiling is typically performed by specialized vendors using high-throughput screening platforms. The general workflow involves:

-

Assay Format: A variety of assay formats can be used, including radiometric assays (as described above), luminescence-based assays (e.g., ADP-Glo™), or fluorescence-based assays.

-

Kinase Panel: The inhibitor is tested against a large panel of purified, active protein kinases, often representing a significant portion of the human kinome.

-

Inhibitor Concentration: The inhibitor is typically tested at one or two fixed concentrations (e.g., 100 nM and 1 µM) in the primary screen to identify potential off-target hits.

-

Data Reporting: The results are usually reported as the percentage of remaining kinase activity in the presence of the inhibitor compared to a vehicle control.

-

Follow-up IC50 Determination: For kinases that show significant inhibition in the primary screen, full dose-response curves are generated to determine the precise IC50 values.

Visualizations

TNIK in the Canonical Wnt Signaling Pathway

Caption: TNIK's role in the canonical Wnt signaling pathway.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Caption: Workflow for kinase inhibitor selectivity profiling.

Conclusion

NCB-0846 is a potent inhibitor of TNIK, a key regulator of the Wnt signaling pathway. While it demonstrates high affinity for its primary target, it also exhibits inhibitory activity against a small number of other kinases, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK, at concentrations approximately five-fold higher than its IC50 for TNIK. This selectivity profile is crucial for interpreting the results of preclinical studies and for anticipating the potential therapeutic window and side-effect profile in future clinical development. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of the selectivity of novel kinase inhibitors.

References

- 1. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

The Role of TNIK Inhibition in the Survival of EBV-Transformed B-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus that can transform B-lymphocytes into immortalized lymphoblastoid cell lines (LCLs), a model for EBV-associated malignancies. The survival and proliferation of these transformed B-cells are critically dependent on the constitutive activation of pro-survival signaling pathways, prominently the NF-κB and JNK pathways. Traf2- and Nck-interacting kinase (TNIK) has emerged as a crucial node in these signaling cascades, making it a compelling therapeutic target. This technical guide delineates the role of TNIK in the survival of EBV-transformed B-cells and provides a framework for investigating the therapeutic potential of TNIK inhibitors, with a focus on the molecule Tnik-IN-2.

Introduction: TNIK as a Key Survival Kinase in EBV-Transformed B-Cells

The Epstein-Barr virus oncoprotein, Latent Membrane Protein 1 (LMP1), mimics a constitutively active tumor necrosis factor receptor (TNFR). LMP1 is essential for the transformation of B-lymphocytes by EBV and achieves this by activating various signaling pathways that promote cell growth and inhibit apoptosis.[1] Among these, the canonical NF-κB and c-Jun N-terminal kinase (JNK) pathways are indispensable for the survival of EBV-transformed B-cells.[2][3]

Recent research has identified TNIK as a critical component of the LMP1 signalosome.[2][4] TNIK is a serine/threonine kinase that interacts with TRAF6, a key adaptor protein in the LMP1 signaling complex.[2][4] This interaction is pivotal for the subsequent activation of both the IKK/NF-κB and the JNK signaling axes.[2][4] The knockdown of TNIK in EBV-transformed B-cells has been shown to inhibit proliferation and induce apoptosis, highlighting its essential role in maintaining the viability of these cells.[2][3] Consequently, pharmacological inhibition of TNIK presents a promising strategy for targeting EBV-associated lymphoproliferative disorders.

This compound and Other TNIK Inhibitors

While the direct effects of this compound on EBV-transformed B-cells have not been extensively documented in publicly available literature, its inhibitory action on the TNIK kinase provides a strong rationale for its investigation in this context. Several small-molecule inhibitors of TNIK have been identified, and their characteristics can serve as a benchmark for evaluating this compound.

Data Presentation: Properties of Selected TNIK Inhibitors

| Inhibitor | Target | IC50 / Kd | Key Findings |

| This compound | TNIK | 1.33 µM (IC50)[2] | Putative inhibitor of the Wnt/β-catenin pathway.[2] |

| NCB-0846 | TNIK | 21 nM (IC50)[5][6] | Orally available; inhibits Wnt signaling; induces apoptosis in colorectal cancer cells.[3][5] |

| Mebendazole | TNIK | ~1 µM (Kd)[1][7] | Approved anthelmintic drug; selectively inhibits TNIK kinase activity.[1][7] |

Note: Data on the direct effects of these inhibitors on the viability and apoptosis of EBV-transformed B-cells is limited in the provided search results. The table is structured to incorporate such data as it becomes available through further research.

Signaling Pathways and Experimental Workflows

TNIK-Mediated Signaling in EBV-Transformed B-Cells

TNIK is centrally positioned in the LMP1-driven signaling cascade that promotes the survival of EBV-transformed B-cells. The diagram below illustrates this critical pathway.

Caption: TNIK signaling in EBV-transformed B-cells.

Experimental Workflow for Assessing this compound Efficacy

The following workflow outlines the key steps to evaluate the impact of this compound on the survival of EBV-transformed B-cells.

Caption: Workflow for this compound evaluation.

Detailed Experimental Protocols

Cell Culture

EBV-transformed B-cells (e.g., LCLs) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

-

Treatment: Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Seed 1 x 10^6 cells in a 6-well plate and treat with this compound for the desired time.

-

Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[8]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8][9]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.[10]

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status and levels of key proteins in the TNIK signaling pathway.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK, JNK, p-IκBα, IκBα, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions